molecular formula C8H12ClN3OS B096006 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 15777-46-5

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B096006
CAS RN: 15777-46-5
M. Wt: 233.72 g/mol
InChI Key: LCHPALYUNYHSIQ-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated to understand its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives : A study by P. Yu et al. (2014) described the synthesis of novel derivatives through carbodiimide condensation, which is a method that could be applicable for compounds with structural similarities to "2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide". These derivatives were characterized using IR, 1H NMR, and X-ray diffraction techniques, highlighting the utility of these methods in the synthesis and structural elucidation of complex organic compounds (P. Yu et al., 2014).

Biological Applications and Activity

Anticancer Activity of Thiadiazole Derivatives : A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity against human lung adenocarcinoma cells. One derivative exhibited high selectivity and significant apoptosis, demonstrating the potential of thiadiazole derivatives in cancer treatment (A. Evren et al., 2019).

Insecticidal Assessment Against Cotton Leafworm : A. Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were tested for their insecticidal activity against Spodoptera littoralis, highlighting the potential of such compounds in agricultural pest control (A. Fadda et al., 2017).

Photovoltaic Efficiency and Molecular Docking

Photovoltaic Efficiency Modeling : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells. Their work provides insights into the light harvesting efficiency and electronic properties of such compounds, which could be relevant for the development of new materials for solar energy conversion (Y. Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHPALYUNYHSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367854
Record name 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15777-46-5
Record name 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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